molecular formula C13H13NO2 B15169324 2'H-Spiro[indene-1,4'-piperidine]-2',3(2H)-dione CAS No. 873779-22-7

2'H-Spiro[indene-1,4'-piperidine]-2',3(2H)-dione

Cat. No.: B15169324
CAS No.: 873779-22-7
M. Wt: 215.25 g/mol
InChI Key: IUCQBNUDSSBMGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’H-Spiro[indene-1,4’-piperidine]-2’,3(2H)-dione is a spirocyclic compound that features a unique structural motif where an indene and a piperidine ring are fused at a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’H-Spiro[indene-1,4’-piperidine]-2’,3(2H)-dione typically involves multicomponent reactions that utilize readily available starting materials. One common method involves the reaction of piperidine ketone with ammonia and NH2OSO3H, followed by the addition of iodine to form a spirocyclic diazirine intermediate. This intermediate is then treated with hydrochloric acid to yield the desired spirocyclic compound .

Industrial Production Methods

Industrial production methods for 2’H-Spiro[indene-1,4’-piperidine]-2’,3(2H)-dione are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2’H-Spiro[indene-1,4’-piperidine]-2’,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2’H-Spiro[indene-1,4’-piperidine]-2’,3(2H)-dione involves its interaction with specific molecular targets. For instance, as a PAR2 antagonist, it blocks the activation of this receptor, thereby inhibiting downstream signaling pathways involved in inflammation and pain . The compound’s unique spirocyclic structure allows it to fit into the receptor’s binding site, preventing the receptor from interacting with its natural ligands.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indene-1,4’-piperidine]: Similar in structure but lacks the dione functionality.

    Spiro[indene-1,4’-piperidine]-2’,3-dione: Similar but may have different substituents on the indene or piperidine rings.

Uniqueness

2’H-Spiro[indene-1,4’-piperidine]-2’,3(2H)-dione is unique due to its specific spirocyclic structure and the presence of the dione functionality, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and drug discovery.

Properties

CAS No.

873779-22-7

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

spiro[2H-indene-3,4'-piperidine]-1,2'-dione

InChI

InChI=1S/C13H13NO2/c15-11-7-13(5-6-14-12(16)8-13)10-4-2-1-3-9(10)11/h1-4H,5-8H2,(H,14,16)

InChI Key

IUCQBNUDSSBMGU-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)CC12CC(=O)C3=CC=CC=C23

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.